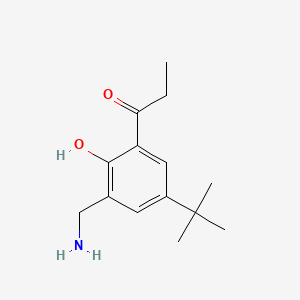

2-Aminomethyl-4-tert-butyl-6-propionylphenol

描述

属性

CAS 编号 |

75060-92-3 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC 名称 |

1-[3-(aminomethyl)-5-tert-butyl-2-hydroxyphenyl]propan-1-one |

InChI |

InChI=1S/C14H21NO2/c1-5-12(16)11-7-10(14(2,3)4)6-9(8-15)13(11)17/h6-7,17H,5,8,15H2,1-4H3 |

InChI 键 |

PMXICBGNGPDDAW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |

规范 SMILES |

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |

其他CAS编号 |

75060-92-3 |

同义词 |

2-aminomethyl-4-tert-butyl-6-propionylphenol ONO 3144 ONO-3144 |

产品来源 |

United States |

准备方法

合成路线和反应条件: ONO-3144的合成涉及叔丁基苯酚与甲醛和氨反应,然后进行丙酰化。 反应条件通常包括使用乙醇或甲醇等溶剂以及盐酸等催化剂 .

工业生产方法: 在工业环境中,ONO-3144是通过类似的合成路线但更大规模生产的。该过程涉及连续流反应器,以确保产品质量和产率的一致性。 使用高效液相色谱 (HPLC) 等技术监测反应以确保纯度 .

化学反应分析

反应类型: ONO-3144 会发生几种类型的化学反应,包括:

氧化: 它可以与氧化剂反应形成相应的氧化物。

还原: 它可以还原为其胺衍生物。

取代: 它可以进行亲核取代反应,尤其是在氨基上.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用像氢化铝锂这样的还原剂。

取代: 通常使用卤代烷烃和酰氯等试剂.

科学研究应用

Therapeutic Applications

1. Treatment of Chronic Inflammatory Diseases

The compound has been identified as a promising agent for treating chronic inflammatory diseases. Its mechanism involves sequestering carbonyl compounds generated during lipid peroxidation, which is a key factor in the inflammatory cascade. Clinical applications include:

- Chronic gingivitis and periodontitis

- Autoimmune disorders such as lupus erythematosus

- Neurological conditions including Alzheimer's disease and multiple sclerosis .

A patent describes its use in compositions aimed at reducing inflammation and alleviating symptoms associated with these diseases, highlighting its efficacy in both human and veterinary medicine .

2. Neuroprotective Effects

Research indicates that 2-Aminomethyl-4-tert-butyl-6-propionylphenol may provide neuroprotective benefits by mitigating oxidative stress and neuronal damage. It has been shown to improve glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders linked to neurodegeneration . Furthermore, it is being investigated for its role in preventing or treating amyloid-related diseases, particularly Alzheimer's disease, where it may inhibit amyloid fibril formation and reduce neurotoxicity .

Case Studies

1. Clinical Trials for Alzheimer's Disease

In clinical settings, this compound has been part of therapeutic formulations aimed at improving cognitive function in Alzheimer's patients. Studies have shown that when combined with other agents, it can enhance the overall treatment efficacy by stabilizing daily living activities affected by cognitive decline .

2. Anti-inflammatory Research

A study published in a dental journal examined the anti-inflammatory properties of this compound in the context of oral health. The findings supported its use as a novel anti-inflammatory agent that could be beneficial in dental treatments for chronic inflammatory conditions .

Comparative Data Table

作用机制

ONO-3144 主要通过清除促炎自由基来发挥其作用。它抑制有害自由基(如羟基自由基和次卤酸盐自由基)的形成。 此外,它通过刺激前列腺素氢过氧化物酶活性并抑制血栓烷合成酶来影响前列腺素生物合成 . 这种双重作用有助于减少炎症并保护组织免受氧化损伤 .

类似化合物:

吲哚美辛: 另一种非甾体抗炎药,它抑制环氧合酶活性。

MK-447: 一种具有类似自由基清除特性的实验性抗炎药.

独特性: ONO-3144 的独特之处在于其清除自由基和调节前列腺素生物合成的双重作用。 与主要抑制环氧合酶的吲哚美辛不同,ONO-3144 不会抑制这种酶,而是增强前列腺素氢过氧化物酶活性 . 这使其成为需要清除自由基和调节前列腺素的疾病的有希望的候选药物。

相似化合物的比较

Comparison with Structurally Similar Compounds

The tert-butylphenol family encompasses diverse derivatives with varying substituents, which influence their physicochemical properties and applications. Below is a detailed comparison of 2-Aminomethyl-4-tert-butyl-6-propionylphenol with five analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Differences

Substituent Diversity: The aminomethyl and propionyl groups in the target compound distinguish it from simpler derivatives like 4-tert-butylphenol (C₁₀H₁₄O), which lacks these functional groups . BHA (2(3)-tert-butyl-4-hydroxyanisole) features a methoxy group instead of aminomethyl/propionyl, making it more lipophilic and effective as a dietary antioxidant .

Electronic Effects: 4-Tert-butyl-2-nitro phenol (C₁₀H₁₃NO₃) contains a nitro group, which is strongly electron-withdrawing. This increases the phenol’s acidity compared to the target compound’s electron-donating aminomethyl group .

Steric Hindrance: 4-sec-Butyl-2,6-di-tert-butylphenol (C₁₈H₃₀O) has two tert-butyl groups at C2 and C6, creating significant steric hindrance. This likely reduces its reactivity but enhances stability as an antioxidant .

Application-Specific Features :

- The benzotriazole derivative (C₂₀H₂₅N₃O) is tailored for UV absorption due to its conjugated heterocyclic structure, unlike the target compound’s intermediate role .

Research Findings and Mechanistic Insights

- Antioxidant Activity: BHA and ethoxyquin elevate glutathione S-transferase activity, which detoxifies electrophilic carcinogens like benzo(a)pyrene metabolites .

- Industrial Utility: The propionyl group in this compound suggests utility in synthesizing amides or Schiff bases, common in pharmaceutical chemistry .

- Safety Profiles: Derivatives like 4-tert-butyl-2-nitro phenol require stringent handling due to hazards associated with nitro compounds (e.g., toxicity, reactivity) , whereas tert-butylphenols with alkyl/ether groups (e.g., BHA) are Generally Recognized As Safe (GRAS) in food applications .

生物活性

2-Aminomethyl-4-tert-butyl-6-propionylphenol, also known as ONO-3144, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cardioprotective effects. This article explores its mechanisms of action, biological activities, and relevant research findings.

The primary mechanism through which ONO-3144 exerts its biological effects is by scavenging proinflammatory free radicals. This compound inhibits the formation of harmful radicals such as hydroxyl and hypohalite radicals, which are implicated in oxidative stress and inflammation. Additionally, ONO-3144 modulates prostaglandin biosynthesis by enhancing prostaglandin hydroperoxidase activity while inhibiting thromboxane synthetase activity, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin that primarily inhibit cyclooxygenase enzymes .

Anti-inflammatory Effects

Research indicates that ONO-3144 possesses significant anti-inflammatory properties. A study demonstrated that this compound effectively reduces inflammation in various chronic inflammatory diseases, including arthritis and inflammatory bowel disease. Its ability to inhibit lipid peroxidation products suggests a protective role against oxidative damage associated with inflammation .

Table 1: Summary of Anti-inflammatory Effects

Cardioprotective Effects

ONO-3144 has been investigated for its cardioprotective effects, particularly in preventing myocardial reperfusion injury. The compound's ability to scavenge free radicals and reduce oxidative stress is critical in protecting cardiac tissues during ischemic events .

Case Studies and Research Findings

- Chronic Inflammatory Diseases : A clinical study highlighted the effectiveness of ONO-3144 in reducing symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus erythematosus. Patients reported significant improvements in pain and swelling after treatment with ONO-3144 .

- Diabetes Management : In a study involving alloxan-diabetic rats, intraperitoneal administration of ONO-3144 resulted in significant improvements in glucose tolerance. This suggests potential applications for managing diabetes-related complications through its anti-inflammatory properties .

- Neurological Disorders : Research has also explored the use of ONO-3144 in treating neurological disorders linked to chronic inflammation. Its ability to bind carbonyl compounds generated during lipid peroxidation may help mitigate neurodegenerative processes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminomethyl-4-tert-butyl-6-propionylphenol, and how can side reactions be minimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with 4-tert-butylphenol. The aminomethyl group can be introduced via reductive amination using formaldehyde and ammonia, followed by propionylation at the 6-position. To minimize side reactions (e.g., over-alkylation), use protecting groups like Boc (tert-butoxycarbonyl) for the amine during intermediate steps. Reaction conditions should maintain anhydrous environments and low temperatures (0–5°C) during sensitive steps .

- Table 1 : Comparison of synthesis yields under varying conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 25 | EtOH | 72 |

| PtO₂ | 30 | THF | 68 |

| Raney Ni | 20 | MeOH | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons at δ 6.8–7.2 ppm (split due to tert-butyl steric effects) and the aminomethyl group at δ 3.2–3.5 ppm.

- IR : Stretches at ~3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O from propionyl), and 1250 cm⁻¹ (C-O phenolic).

- Mass Spectrometry : Expect a molecular ion peak at m/z 263 (C₁₄H₂₁NO₂⁺) with fragmentation patterns indicating loss of the tert-butyl group (m/z 207) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation. Purity should be verified via HPLC before use, as moisture can hydrolyze the propionyl group .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group creates significant steric hindrance, reducing accessibility to the phenolic hydroxyl group. Computational studies (e.g., DFT) show decreased electron density at the para position, slowing electrophilic substitution. Experimental validation involves comparing reaction rates with non-bulky analogs (e.g., 4-methylphenol derivatives) using kinetic assays .

Q. What methodologies resolve contradictions in reported solubility data across solvent systems?

- Methodological Answer : Contradictions often arise from impurities or measurement variability. Standardize protocols:

Use HPLC-grade solvents.

Pre-saturate solvents with N₂ to exclude O₂/CO₂ interference.

Measure solubility via gravimetric analysis at controlled temperatures (±0.1°C).

Longitudinal studies (e.g., repeated trials over 12 months) can identify degradation-related discrepancies .

Q. How can computational modeling predict degradation pathways under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model protonation states at acidic (pH 2–4) and basic (pH 10–12) conditions to identify vulnerable bonds (e.g., propionyl ester cleavage at high pH).

- Experimental Validation : Use LC-MS to track degradation products in buffered solutions. For example, at pH > 10, expect hydrolysis to 2-aminomethyl-4-tert-butylphenol .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in oxidation reactions?

- Methodological Answer :

Control Variables : Ensure consistency in catalyst loading, solvent polarity, and O₂ partial pressure.

Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to test for free-radical pathways.

Cross-Study Comparison : Replicate protocols from conflicting studies while monitoring intermediates via in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。